molecular formula C17H22F3N3O4S B10994525 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]-L-valinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]-L-valinamide

Cat. No.: B10994525
M. Wt: 421.4 g/mol
InChI Key: LILMKBYXEXFSKA-KZUDCZAMSA-N
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Description

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a thiolane ring, a trifluoromethyl group, and a butanamide backbone. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the carbamoyl and amino groups. The final steps involve the addition of the trifluoromethyl phenyl group and the butanamide moiety. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE: undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and materials science.

Scientific Research Applications

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE: can be compared with similar compounds such as:

The uniqueness of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C17H22F3N3O4S

Molecular Weight

421.4 g/mol

IUPAC Name

(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methyl-N-[4-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C17H22F3N3O4S/c1-10(2)14(23-16(25)22-13-7-8-28(26,27)9-13)15(24)21-12-5-3-11(4-6-12)17(18,19)20/h3-6,10,13-14H,7-9H2,1-2H3,(H,21,24)(H2,22,23,25)/t13?,14-/m0/s1

InChI Key

LILMKBYXEXFSKA-KZUDCZAMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)C(F)(F)F)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)C(F)(F)F)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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